REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH2:11][CH:12]([CH2:13][C:14]([O:16][CH2:15][CH3:17])=[O:18])[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:5][cH:6][cH:7][c:8]1[O:9][CH3:10].[CH3:27][OH:28].[Na+:26].[OH-:25]>>[CH3:1][O:2][c:3]1[c:4]2[c:5]([cH:6][cH:7][c:8]1[O:9][CH3:10])[C:14](=[O:16])[CH2:13][CH:12]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[CH2:11]2
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Name
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CCOC(=O)CC(Cc1cccc(OC)c1OC)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(Cc1cccc(OC)c1OC)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1OC)CC(c1ccccc1)CC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |